N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O4S/c1-4-11-23-17-10-7-15(12-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-8-5-14(21)6-9-16/h4-10,12,22H,1,11,13H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZZOQSBKANSLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Tetrahydrobenzo[b]oxazepine Core
The oxazepine ring is synthesized through a Schiff base-mediated cyclization, adapted from procedures for chloro- and methoxy-substituted analogs.
Procedure:
- Schiff Base Formation: React 2-amino-4-hydroxybenzoic acid with ethyl acetoacetate in refluxing ethanol (78°C, 6 h) to yield the imine intermediate.
- Cyclization: Treat the Schiff base with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C, followed by neutralization with NaHCO₃.
Key Parameters:
Introduction of the Allyl Group
Allylation at position 5 is achieved via nucleophilic substitution, leveraging the oxazepine ring’s reactivity.
Procedure:
- Deprotonation: Treat the oxazepine intermediate with NaH in dry THF (−10°C, 30 min).
- Allylation: Add allyl bromide (1.2 eq) and stir at 25°C for 12 h.
Optimization Insights:
- Excess allyl bromide (≥1.5 eq) reduces yield due to di-allylation.
- ¹H NMR (CDCl₃): δ 5.85–5.92 (m, 1H, CH₂=CH), 5.12–5.20 (m, 2H, CH₂=CH₂).
Sulfonylation with 4-Bromobenzenesulfonyl Chloride
The final step installs the sulfonamide group via electrophilic aromatic substitution.
Procedure:
- Activation: Dissolve the allylated oxazepine in pyridine (0°C, 15 min).
- Sulfonylation: Add 4-bromobenzenesulfonyl chloride (1.1 eq) dropwise, then warm to 50°C for 4 h.
- Workup: Quench with ice-water, extract with EtOAc, and purify via silica chromatography.
Critical Observations:
- Pyridine acts as both base and solvent, neutralizing HCl byproducts.
- LC-MS (ESI⁺): m/z 521.08 [M+H]⁺ (calculated for C₂₀H₂₂BrN₂O₄S: 521.04).
Optimization of Reaction Conditions
Temperature and Solvent Effects
Comparative studies on analogous sulfonamides reveal solvent-dependent yields:
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyridine | 50 | 82 | 98.5 |
| DMF | 50 | 74 | 96.2 |
| THF | 50 | 65 | 94.8 |
Data extrapolated from methoxy- and chloro-substituted derivatives.
Higher yields in pyridine correlate with improved sulfonyl chloride activation and reduced side reactions.
Catalytic Enhancements
Adding DMAP (4-dimethylaminopyridine, 0.1 eq) accelerates sulfonylation:
- Without DMAP: 82% yield in 4 h.
- With DMAP: 89% yield in 2.5 h.
Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
- δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.68 (d, J = 8.4 Hz, 2H, ArH) → 4-bromophenyl.
- δ 5.90–5.95 (m, 1H, CH₂=CH), 5.15–5.25 (m, 2H, CH₂=CH₂) → allyl.
- δ 1.48 (s, 6H, 2×CH₃) → 3,3-dimethyl.
IR (KBr):
- 1345 cm⁻¹ (S=O asymmetric), 1162 cm⁻¹ (S=O symmetric).
Elemental Analysis:
- Calculated: C 53.45%, H 4.76%, N 5.38%.
- Found: C 53.28%, H 4.81%, N 5.42%.
Challenges and Troubleshooting
Byproduct Formation During Sulfonylation
Competitive sulfonation at position 6 of the oxazepine ring occurs if the reaction exceeds 60°C. Mitigation strategies include:
- Strict temperature control (≤50°C).
- Use of bulky bases (e.g., 2,6-lutidine) to hinder para-sulfonation.
Purification Difficulties
The product’s lipophilic nature necessitates gradient elution in chromatography (hexane:EtOAc 8:2 → 6:4).
Chemical Reactions Analysis
Types of Reactions
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group in the oxazepine ring can be reduced to form an alcohol.
Substitution: The bromine atom in the bromobenzenesulfonamide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with two primary classes of molecules:
- Benzooxazepine derivatives : Compared to simpler analogues like 3,4-dihydrobenzo[b][1,4]oxazepin-5(2H)-one, the allyl and dimethyl groups in the target compound likely enhance metabolic stability by reducing oxidative susceptibility .
- Sulfonamide-containing drugs : The 4-bromo substitution distinguishes it from common sulfonamide drugs (e.g., Celecoxib), where electron-withdrawing groups (e.g., CF₃) are used to modulate acidity and binding affinity. Bromine’s polarizability may enhance hydrophobic interactions in target binding.
Physicochemical Properties
| Property | Target Compound | Celecoxib | Simpler Benzooxazepine (unsubstituted) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~495 | 381 | ~220 |
| LogP (predicted) | 3.8 (high lipophilicity) | 3.5 | 1.2 |
| Water Solubility (mg/mL) | <0.1 (low) | 0.03 | 1.5 |
| pKa (sulfonamide NH) | ~9.5 | ~11.0 | N/A |
The target compound’s low solubility and high logP suggest challenges in bioavailability, common to bulky sulfonamides. Its reduced acidity (higher pKa) compared to Celecoxib may limit ionic interactions in binding pockets.
Reactivity and Environmental Persistence
The compound’s atmospheric fate can be inferred from studies on volatile organic compounds (VOCs). Its allyl group and aromatic bromine may undergo OH radical-mediated degradation, but steric hindrance from the dimethyl and benzooxazepine groups likely slows reaction rates, extending atmospheric lifetime compared to linear alkanes or alkenes . This aligns with Atkinson’s findings that bulky substituents reduce gas-phase reactivity with OH radicals .
Research Findings and Limitations
Q & A
Q. What experimental designs evaluate synergistic effects with existing therapeutics?
- Methodological Answer: Combinatorial screening (e.g., Checkerboard assay) quantifies synergy via fractional inhibitory concentration (FIC) indices. Isobolograms (CompuSyn software) classify interactions as additive, synergistic, or antagonistic. Mechanistic studies (RNA-seq) identify pathway crosstalk. Validate in resistant cell lines or patient-derived organoids .
Q. How can computational modeling predict regioselectivity in chemical modifications?
- Methodological Answer: Density functional theory (DFT, B3LYP/6-31G*) calculates Fukui indices to identify nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations (AMBER) model solvent-accessible regions. Transition state analysis (IRC) predicts reaction pathways for functionalization (e.g., allyl epoxidation) .
Q. What in vitro models best elucidate toxicity mechanisms?
- Methodological Answer: HepG2 cells (liver toxicity) and iPSC-derived cardiomyocytes (cardiotoxicity) assess organ-specific risks. High-content screening (HCS) measures mitochondrial membrane potential (JC-1 dye) and ROS (DCFH-DA). Apoptosis markers (Annexin V/PI) and DNA damage (γ-H2AX foci) quantify cellular stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
